4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine is a chemical compound with the empirical formula C9H12ClN3 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests .
Synthesis Analysis
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular weight of 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine is 197.66 . The structure of the compound is based on the pyrimidine ring, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions .Chemical Reactions Analysis
The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Scientific Research Applications
Microwave-Assisted Synthesis 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine has been utilized in microwave-assisted synthesis processes. In a study, microwave irradiation was used to synthesize various piperidine-containing pyrimidine imines and thiazolidinones, showcasing the compound's role in facilitating efficient chemical reactions (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity Compounds related to 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine have demonstrated antimicrobial properties. A range of thienopyrimidine derivatives, synthesized by reacting enaminonitrile with various reagents, showed antibacterial activity, indicating the potential of pyrimidine structures in developing new antimicrobial agents (Azab, 2008).
Synthesis of Intermediates The compound has also been used in synthesizing intermediates like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, essential in producing other significant compounds such as lafutidine (Li, 2012).
Water-Soluble Antagonists Development In medical chemistry, derivatives of this compound have been explored for developing water-soluble antagonists for human A₃ adenosine receptors. Such developments are critical in preparing compounds suitable for intravenous infusion, illustrating the compound's role in advancing pharmacological solutions (Baraldi et al., 2012).
Structural and Electronic Properties in Anticonvulsant Drugs The structural and electronic properties of anticonvulsant drugs, including those with a piperidine-1-yl substituted pyrimidine structure, have been studied to understand the drugs' behavior. Crystal structures and molecular-orbital calculations provide insights into the interaction of these compounds with biological targets, highlighting the significance of the compound in drug design and development (Georges et al., 1989).
Structure-Activity Relationship in Antifungal and Antibacterial Agents Derivatives of 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine have been synthesized and screened for their antimicrobial activity, providing valuable data on the structure-activity relationship in developing antifungal and antibacterial agents. These studies underscore the compound's utility in crafting new therapeutic substances (Imran et al., 2016).
Future Directions
properties
IUPAC Name |
4-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJXISXQHJQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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